molecular formula C95H97N13O30 B1672328 Feglymycin CAS No. 209335-49-9

Feglymycin

Katalognummer B1672328
CAS-Nummer: 209335-49-9
Molekulargewicht: 1900.9 g/mol
InChI-Schlüssel: QJQKBRUTBCTBKE-OVYRLPCXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Feglymycin is a 13-amino acid peptide originally isolated from Streptomyces. It has antibacterial and antiviral activities. It is active against Gram-positive bacteria and inhibits HIV viral replication .


Synthesis Analysis

The total synthesis of Feglymycin is based on a linear/convergent hybrid approach using micro-flow amide bond formation. This approach enables highly racemizable peptide chain elongation based on a linear approach that was previously considered impossible . The synthesis of these oligopeptides is highly important as they are attractive drug candidates .


Molecular Structure Analysis

The molecular weight of Feglymycin is 1900.90g/mol and the molecular formula is C95H97N13O30. Feglymycin contains 13 amino acids of which four are 3-hydroxyphenylglycine and five are 3,5-dihydroxyphenylglycine residues .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Feglymycin include a linear/convergent hybrid approach using micro-flow amide bond formation . This approach enables the practical preparation of biologically active oligopeptides that contain highly racemizable amino acids .

Wissenschaftliche Forschungsanwendungen

  • Summary of the Application : Feglymycin is a naturally occurring, anti-HIV and antimicrobial 13-mer peptide . It has garnered considerable attention as a drug candidate because its target specificity is generally higher than that of small molecule-based drugs, and its production cost is lower than that of protein-based drugs .
  • Methods of Application or Experimental Procedures : The total synthesis of Feglymycin is based on a linear/convergent hybrid approach using micro-flow amide bond formation . This approach enables the practical preparation of biologically active oligopeptides that contain highly racemizable amino acids, which are attractive drug candidates .
  • Results or Outcomes : The developed approach will enable the practical preparation of biologically active oligopeptides that contain highly racemizable amino acids . This research will undoubtedly pave the way for the synthesis and analog preparation of Feglymycin and other biologically active oligopeptides .

Safety And Hazards

When handling Feglymycin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

The total synthesis of Feglymycin based on a linear/convergent hybrid approach using micro-flow amide bond formation will enable the practical preparation of biologically active oligopeptides that contain highly racemizable amino acids . This research will undoubtedly pave the way for the synthesis and analog preparation of Feglymycin and other biologically active oligopeptides .

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H97N13O30/c1-43(2)73(99-90(132)78(50-27-59(113)37-60(114)28-50)101-84(126)72(96)46-10-18-55(109)19-11-46)85(127)106-81(53-33-65(119)40-66(120)34-53)93(135)103-77(49-16-24-58(112)25-17-49)89(131)108-82(54-35-67(121)41-68(122)36-54)94(136)104-76(48-14-22-57(111)23-15-48)88(130)107-79(51-29-61(115)38-62(116)30-51)91(133)100-74(44(3)4)86(128)105-80(52-31-63(117)39-64(118)32-52)92(134)102-75(47-12-20-56(110)21-13-47)87(129)97-69(26-45-8-6-5-7-9-45)83(125)98-70(95(137)138)42-71(123)124/h5-25,27-41,43-44,69-70,72-82,109-122H,26,42,96H2,1-4H3,(H,97,129)(H,98,125)(H,99,132)(H,100,133)(H,101,126)(H,102,134)(H,103,135)(H,104,136)(H,105,128)(H,106,127)(H,107,130)(H,108,131)(H,123,124)(H,137,138)/t69-,70-,72+,73-,74-,75-,76-,77-,78+,79+,80+,81+,82+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQKBRUTBCTBKE-OVYRLPCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](C1=CC(=CC(=C1)O)O)C(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)N[C@H](C3=CC(=CC(=C3)O)O)C(=O)N[C@@H](C4=CC=C(C=C4)O)C(=O)N[C@H](C5=CC(=CC(=C5)O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C6=CC(=CC(=C6)O)O)C(=O)N[C@@H](C7=CC=C(C=C7)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H](C9=CC(=CC(=C9)O)O)NC(=O)[C@@H](C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C95H97N13O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1900.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Feglymycin

Citations

For This Compound
207
Citations
M Gonsior, A Mühlenweg, M Tietzmann… - …, 2015 - Wiley Online Library
… In order to understand the structure–activity relationships, we synthesized feglymycin by a … the feglymycin (feg) gene cluster and the assignment of gene functions involved in feglymycin …
L Vértesy, W Aretz, M Knauf, A Markus… - The Journal of …, 1999 - jstage.jst.go.jp
… Feglymycin contains 13 amino acids of which four are 3-… Aswell as having weakantibacterial activity, feglymycin … In this communicationwereport onthe novel peptide feglymycin isolated …
Number of citations: 39 www.jstage.jst.go.jp
G Ferir, A Hänchen, KO François, B Hoorelbeke… - Virology, 2012 - Elsevier
Feglymycin (FGM), a natural Streptomyces-derived 13mer peptide, consistently inhibits HIV replication in the lower μM range. FGM also inhibits HIV cell-to-cell transfer between HIV-…
Number of citations: 27 www.sciencedirect.com
A Hänchen, S Rausch, B Landmann, L Toti… - …, 2013 - Wiley Online Library
… a straightforward synthesis of feglymycin Ala-analogues by using a convergent strategy with newly synthesized building blocks and known fragments for feglymycin total synthesis. …
S Fuse, Y Mifune, H Nakamura, H Tanaka - Nature Communications, 2016 - nature.com
Feglymycin is a naturally occurring, anti-HIV and antimicrobial 13-mer peptide that includes highly racemizable 3,5-dihydroxyphenylglycines (Dpgs). Here we describe the total …
Number of citations: 74 www.nature.com
S Rausch - 2012 - depositonce.tu-berlin.de
… Aim of this work was to investigate the antibacterial activity of feglymycin on the bacterial cell… Additionally the feglymycin biosynthesis gene cluster was investigated. Feglymycin was …
Number of citations: 5 depositonce.tu-berlin.de
F Dettner, A Hänchen, D Schols, L Toti… - Angewandte Chemie …, 2009 - Wiley Online Library
… of the 13 amino acid peptide feglymycin (1) and its enantiomer 1′ … relevant to the molecular mode of action of feglymycin. … Especially in more advanced stages of feglymycin synthesis, …
Number of citations: 55 onlinelibrary.wiley.com
S Rausch, A Hänchen, A Denisiuk, M Löhken… - …, 2011 - Wiley Online Library
… revealed that feglymycin specifically inhibits the enzymes MurA and MurC. Feglymycin is … To determine the inhibition type of feglymycin for the substrates of MurA, UDP-GlcNAc, and PEP…
G Bunkóczi, L Vértesy… - Angewandte Chemie …, 2005 - Wiley Online Library
… activity, feglymycin represents a promising new class of antibiotics. Feglymycin contains a … of two crystal forms (1 and 2) of feglymycin. Crystals of 1 diffracted to atomic resolution (1.10)…
Number of citations: 49 onlinelibrary.wiley.com
G Bunkóczi - 2004 - ediss.uni-goettingen.de
… Feglymycin, a unique antibiotic in terms of amino acid … However, the feglymycin channel is blocked by two … Based on the structure, it is more likely that feglymycin is an unspecific …
Number of citations: 3 ediss.uni-goettingen.de

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.